2-(3-Hydroxycyclobutyl)acetonitrile

描述

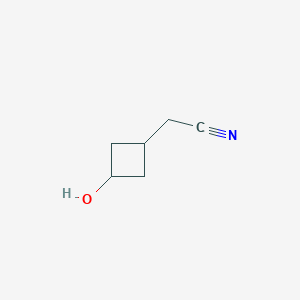

2-(3-Hydroxycyclobutyl)acetonitrile is an organic nitrile derivative characterized by a cyclobutane ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety. Nitriles are highly polar due to the cyano group (-C≡N), which influences reactivity in nucleophilic additions, reductions, and cycloadditions.

Structure

3D Structure

属性

IUPAC Name |

2-(3-hydroxycyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYGFQVUHWMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

2-(3-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-(3-Hydroxycyclobutyl)acetonitrile exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to specific biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared structural motifs:

Key Observations:

Electronic and Reactivity Profiles

Quantum chemical studies on related nitriles (e.g., methyl 2-acetoxyacetate derivatives) reveal that non-planar molecular geometries (common in cyclobutyl systems) and electron density localization on substituents influence reactivity . For example:

- HOMO/LUMO Distribution : In cyclobutyl nitriles, HOMO orbitals are localized on the cyclobutane ring, while LUMO orbitals reside on the nitrile group, facilitating nucleophilic attacks. Hydroxyl groups may lower LUMO energy, enhancing electrophilicity .

- Steric Effects: The tris-cyanomethyl derivative (C₁₂H₁₂N₄) likely experiences steric hindrance, reducing accessibility to the nitrile group in reactions compared to less substituted analogs .

生物活性

2-(3-Hydroxycyclobutyl)acetonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a distinctive chemical structure characterized by a cyclobutane ring with a hydroxyl group and an acetonitrile functional group. This configuration may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 113.14 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related acetonitrile derivatives has shown effectiveness against various bacterial strains, suggesting that structural elements in these compounds may contribute to their biological efficacy.

Cytotoxicity Studies

In vitro studies have explored the cytotoxic effects of acetonitrile derivatives on cancer cell lines. For example, extracts containing acetonitrile have demonstrated protective effects against doxorubicin-induced cytotoxicity in bone marrow cells, indicating potential applications in cancer therapy . The protective mechanism may involve the modulation of apoptotic pathways or enhancement of cellular resilience against chemotherapeutic agents.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding with biomolecules, potentially influencing enzyme activities and cellular signaling pathways. Additionally, the strained cyclobutane ring may facilitate unique chemical reactions that enhance its bioactivity .

Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer agent. The study also suggested synergistic effects when combined with established chemotherapeutics like tamoxifen .

Study 2: Cytoprotection Against Chemotherapy

Another investigation focused on the cytoprotective properties of acetonitrile derivatives against chemotherapeutic agents such as doxorubicin and cisplatin. The results showed that these compounds could mitigate the cytotoxic effects on renal and neuronal cell lines, suggesting their utility in reducing chemotherapy-induced side effects .

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Modulation of signaling pathways |

| Cyclopropane derivatives | Variable antimicrobial properties | Interaction with cellular membranes |

| Acetonitrile extracts | Cytoprotective against chemotherapy | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。